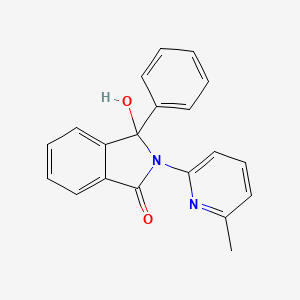

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Description

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring an isoindolinone core substituted with a 6-methylpyridinyl group at position 2 and a phenyl group at position 2. The hydroxyl group at position 3 enhances hydrogen-bonding capacity, making it relevant for interactions in biological systems or crystal packing .

Properties

CAS No. |

3532-40-9 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

3-hydroxy-2-(6-methylpyridin-2-yl)-3-phenylisoindol-1-one |

InChI |

InChI=1S/C20H16N2O2/c1-14-8-7-13-18(21-14)22-19(23)16-11-5-6-12-17(16)20(22,24)15-9-3-2-4-10-15/h2-13,24H,1H3 |

InChI Key |

SLWLURIPRCNNLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxy-6-methylpyridine with a suitable phenyl-substituted isoindolinone precursor under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are crucial factors that influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The 6-methylpyridinyl group in the target compound distinguishes it from nitro- or methylphenyl-substituted analogues. This pyridine moiety may enhance solubility or target-specific interactions compared to purely aromatic substituents .

- Biological Relevance : Compounds like (3R)-3-phenyl-2,3-dihydro-1H-isoindol-1-one exhibit bioactivity as antifungal agents, suggesting that the hydroxyl and phenyl groups in the target compound could similarly contribute to antimicrobial or receptor-binding properties .

Crystallographic and Physicochemical Properties

- Hydrogen-Bonding Capacity : The hydroxyl group at position 3 is a critical feature shared with 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one, which may facilitate interactions in both biological and crystalline states .

Biological Activity

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.35 g/mol. The compound features a fused isoindole structure, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of isoindole compounds often exhibit anticancer properties. For instance, similar compounds have shown selective inhibition of cancer cell proliferation. A study demonstrated that certain derivatives had IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells, indicating significant anticancer activity .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar isoindole frameworks have displayed broad-spectrum antibacterial and antifungal activities. For example, novel derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .

Antileishmanial Activity

In vitro studies on related compounds have shown antileishmanial efficacy. For instance, a derivative exhibited an IC50 value of 8.36 μM against the intracellular amastigote form of Leishmania donovani, suggesting that the isoindole scaffold may be effective against leishmaniasis .

Case Study 1: Anticancer Evaluation

A recent study synthesized various isoindole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the isoindole structure enhanced anticancer activity, with some compounds demonstrating over 70% inhibition in cell viability .

Case Study 2: Antimicrobial Testing

Another investigation focused on the synthesis of pyridone derivatives from related structures. These compounds were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results highlighted that certain substitutions on the phenyl ring significantly influenced antimicrobial potency .

Summary of Findings

| Biological Activity | IC50 Values | Remarks |

|---|---|---|

| Anticancer (HCT-116) | 0.12 - 0.81 mg/mL | Selective inhibition observed |

| Antileishmanial | 8.36 μM | Significant efficacy against L. donovani |

| Antimicrobial | Varies | Broad-spectrum activity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.